molecular formula C17H16N2O5 B5776324 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B5776324
M. Wt: 328.32 g/mol
InChI Key: DSHQKAFERTVHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a heterocyclic compound that belongs to the quinazoline family. . This specific compound features methoxy groups at the 6 and 7 positions, and a methoxyphenyl group at the 3 position, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like ethanol or xylene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit various enzymes and receptors, which can lead to their diverse biological activities . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with different substituents at the 3, 6, and 7 positions. Examples include:

Uniqueness

The uniqueness of 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and a methoxyphenyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQKAFERTVHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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